N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide

Catalog No.
S831062
CAS No.
886009-28-5
M.F
C12H15BrN2O2
M. Wt
299.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide

CAS Number

886009-28-5

Product Name

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide

IUPAC Name

N-[3-[(2-bromoacetyl)amino]phenyl]butanamide

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

InChI

InChI=1S/C12H15BrN2O2/c1-2-4-11(16)14-9-5-3-6-10(7-9)15-12(17)8-13/h3,5-7H,2,4,8H2,1H3,(H,14,16)(H,15,17)

InChI Key

LJKIBXMWOWGBDA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CBr

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide is a synthetic compound characterized by its unique structure, which includes a bromoacetyl group attached to an amino phenyl moiety and a butanamide backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in research.

, including:

  • Substitution Reactions: The bromoacetyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to produce the corresponding amine.

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Preliminary studies suggest that N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide exhibits potential biological activities, particularly in inhibiting specific enzymes or interacting with cellular receptors. The presence of the bromoacetyl group may enhance its reactivity towards nucleophilic sites on proteins, potentially leading to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.

The synthesis of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide typically involves a multi-step process:

  • Formation of the Bromoacetyl Group: The reaction begins with the bromination of acetyl derivatives to obtain 2-bromoacetyl compounds.
  • Amidation Reaction: The bromoacetyl derivative is then reacted with 3-amino phenol in the presence of a coupling agent (such as EDC or DCC) to form the desired amide bond.
  • Final Purification: The product is purified through recrystallization or chromatography to achieve high purity.

This method allows for the efficient production of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide suitable for further biological testing.

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide has several applications:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Biochemical Research: The compound is utilized in studying protein interactions and enzyme activities, aiding in understanding biological processes.
  • Material Science: It may be used in synthesizing specialty chemicals and polymers with tailored properties.

Research into the interactions of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide with various biological targets is ongoing. These studies focus on:

  • Enzyme Inhibition: Investigating how the compound affects enzyme activity, particularly those involved in metabolic pathways.
  • Receptor Binding: Assessing its affinity for specific receptors, which could lead to insights into its mechanism of action and therapeutic potential.

N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide shares structural similarities with other compounds that contain bromoacetyl or phenyl groups. Some notable examples include:

Compound NameStructureUnique Features
N-{4-[(2-Bromoacetyl)amino]phenyl}butanamideStructureContains a para-substituted phenyl group, differing from N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide's meta substitution.
N-(Bromoacetyl)-beta-alanyl-N-(2-{4-[(carboxycarbonyl)amino]phenyl}ethyl)-L-serinamide-Features a beta-alanine moiety along with carboxycarbonyl substitution, offering different biological interactions.
N-(2-Bromoacetyl)-N-methyl-4-aminobenzamide-Methyl substitution at the nitrogen atom alters its solubility and reactivity compared to N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide.

The uniqueness of N-{3-[(2-Bromoacetyl)amino]phenyl}butanamide lies in its specific arrangement of functional groups, which may confer distinct pharmacological properties and reactivity profiles compared to similar compounds. This specificity enhances its potential utility in drug development and biochemical research.

XLogP3

2

Dates

Last modified: 08-16-2023

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